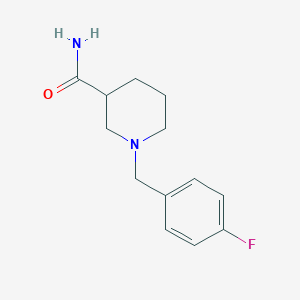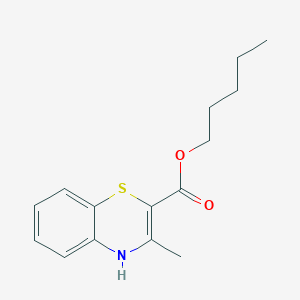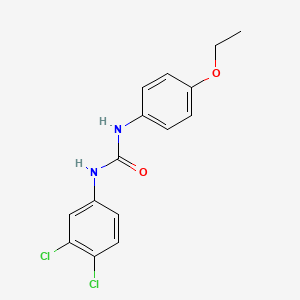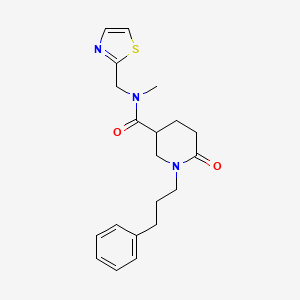![molecular formula C18H21NO4S B5151943 ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MSV-III, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSV-III is a glycine derivative that has been synthesized using various methods, including the reaction of glycine with 2-methylbenzene and 4-methylbenzenesulfonyl chloride.
作用机制
The mechanism of action of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to inhibit the activity of glutamate decarboxylase, an enzyme that is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition may lead to a decrease in the release of glutamate, which can cause neuronal damage. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has various biochemical and physiological effects. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
实验室实验的优点和局限性
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several advantages for lab experiments, including its high purity and stability. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is its low solubility in water, which can make it challenging to work with in aqueous solutions.
未来方向
For the study of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate include investigating its potential therapeutic applications in other fields and developing more efficient synthesis methods.
合成方法
The synthesis of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves the reaction of glycine with 2-methylbenzene and 4-methylbenzenesulfonyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in its pure form.
科学研究应用
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied for its potential therapeutic applications in various fields, including neuroprotection, anti-inflammatory, and anti-cancer. Studies have shown that ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has neuroprotective effects, which may be attributed to its ability to inhibit the release of glutamate, a neurotransmitter that is involved in neuronal damage. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
ethyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(17-8-6-5-7-15(17)3)24(21,22)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXCXATJMLNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)




![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)

![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)